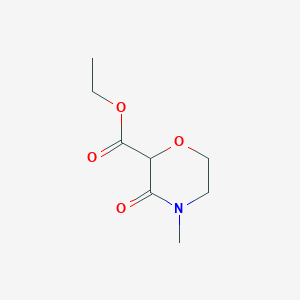
Ethyl 4-methyl-3-oxomorpholine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-3-oxomorpholine-2-carboxylate is a chemical compound belonging to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen in a six-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-3-oxomorpholine-2-carboxylate typically involves the reaction of 4-methylmorpholine-2,3-dione with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group of the dione reacts with ethanol to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions: Ethyl 4-methyl-3-oxomorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
Ethyl 4-methyl-3-oxomorpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of agrochemicals and as a building block for various industrial chemicals.
作用機序
The mechanism of action of ethyl 4-methyl-3-oxomorpholine-2-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The presence of the ketone and ester functional groups allows it to interact with various molecular targets, potentially affecting metabolic pathways or signaling cascades.
類似化合物との比較
Morpholine: A simpler analog without the ethyl ester and ketone groups.
4-methylmorpholine: Lacks the ethyl ester group but contains the methyl group.
Ethyl morpholine-2-carboxylate: Similar structure but without the ketone group.
Uniqueness: Ethyl 4-methyl-3-oxomorpholine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that simpler analogs may not be suitable for.
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
ethyl 4-methyl-3-oxomorpholine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-8(11)6-7(10)9(2)4-5-13-6/h6H,3-5H2,1-2H3 |
InChIキー |
JRKJSVRHZZKDLC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)N(CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


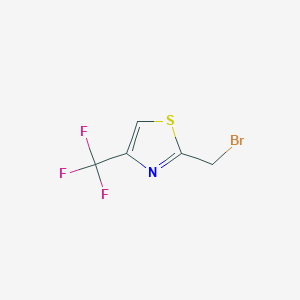
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)

![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
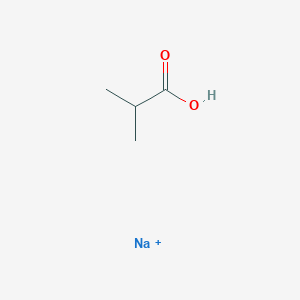
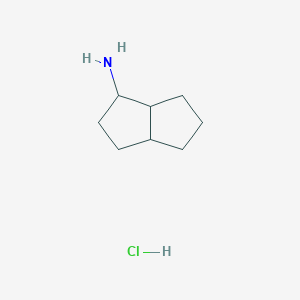
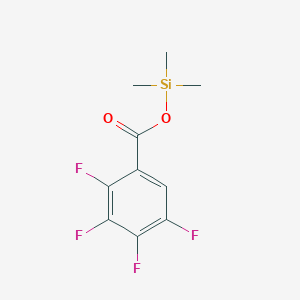
![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
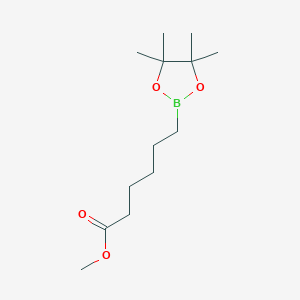
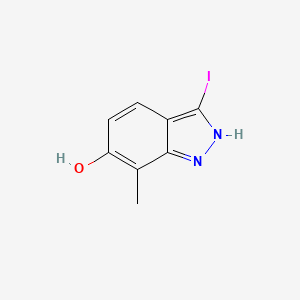
![tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11762026.png)
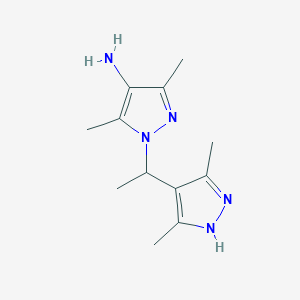

![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)
